2-(2-Oxazolyl)benzenemethanamine
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Overview
Description
[2-(1,3-oxazol-2-yl)phenyl]methanamine is an organic compound that features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-oxazol-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride can yield oxazole derivatives .
Industrial Production Methods
Industrial production of [2-(1,3-oxazol-2-yl)phenyl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-oxazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activity .
Biology and Medicine
The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been studied for their antibacterial, antifungal, and anticancer properties .
Industry
In the industrial sector, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(1,3-oxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl- N -(benzothiazol-2-yl)methanimine: This compound shares structural similarities with [2-(1,3-oxazol-2-yl)phenyl]methanamine and has been studied for its antiviral properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
[2-(1,3-oxazol-2-yl)phenyl]methanamine is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1211529-03-1 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[2-(1,3-oxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2 |
InChI Key |
FXIIJLSVCDPHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CO2 |
Origin of Product |
United States |
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